3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
Historical Development of Thieno[2,3-b]pyridine Derivatives
The thieno[2,3-b]pyridine scaffold represents one of the most significant developments in heterocyclic medicinal chemistry, with its origins tracing back to systematic investigations of fused heterocyclic systems in the mid-20th century. The initial synthesis methodologies for thieno[2,3-b]pyridine derivatives emerged from the pioneering work on thienopyridine chemistry, which established fundamental synthetic pathways that remain relevant today. These early investigations demonstrated that thieno[2,3-b]pyridines could be constructed through various cyclization strategies, including the Thorpe-Ziegler cyclization reaction, which became a cornerstone methodology for accessing these fused heterocyclic systems.
The development of thieno[2,3-b]pyridine chemistry gained significant momentum with the recognition of their potential therapeutic applications. Research demonstrated that thieno[2,3-b]pyridines exhibit potent antiproliferative activity against various cancer cell lines, establishing them as a privileged scaffold in anticancer drug discovery. The structural versatility of the thieno[2,3-b]pyridine core allowed for extensive modification at multiple positions, enabling structure-activity relationship studies that revealed the importance of specific substitution patterns for biological activity.
Modern synthetic approaches to thieno[2,3-b]pyridines have evolved to incorporate sophisticated methodologies such as cascade reactions and multicomponent synthesis strategies. These advances have facilitated the preparation of complex derivatives such as 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide, which represents the convergence of multiple synthetic innovations. The compound's molecular formula C15H14F3N5OS reflects the complexity achievable through contemporary heterocyclic synthesis, incorporating nitrogen-rich heterocycles with fluorinated substituents.
Table 1: Historical Milestones in Thieno[2,3-b]pyridine Development
Taxonomic Classification Within Heterocyclic Chemistry
The compound this compound belongs to the broader class of thienopyridines, which are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Within the systematic classification of heterocyclic compounds, this molecule represents a highly functionalized member of the thieno[2,3-b]pyridine subfamily, distinguished by its specific substitution pattern and the presence of additional heterocyclic components.
The thieno[2,3-b]pyridine core consists of a thiophene ring (a five-membered ring containing four carbon atoms and one sulfur atom) fused to a pyridine ring (a six-membered ring containing five carbon atoms and one nitrogen center). This bicyclic system serves as the foundation upon which additional functional groups and heterocyclic moieties are elaborated. The nomenclature follows the Hantzsch-Widman system for heterocyclic compounds, which provides systematic naming conventions for such complex structures.
The molecular architecture of this compound incorporates multiple heterocyclic systems beyond the core thieno[2,3-b]pyridine framework. The pyrazolyl substituent at the 4-position introduces an additional nitrogen-containing five-membered ring, creating a compound with three distinct heterocyclic components. This structural complexity places the compound within the category of polyheterocyclic systems, representing an advanced class of synthetic organic molecules.
Table 2: Heterocyclic Components Classification
| Structural Component | Ring System | Heteroatoms | Classification |
|---|---|---|---|
| Thieno[2,3-b]pyridine | Bicyclic (5,6) | S, N | Fused heterocycle |
| Pyrazole | Monocyclic (5) | N, N | Azole heterocycle |
| Carboxamide | Functional group | N, O | Amide derivative |
| Trifluoromethyl | Substituent | F, F, F | Fluorinated group |
Significance of Trifluoromethyl and Pyrazolyl Substituents
The trifluoromethyl group (-CF3) represents one of the most important substituents in modern medicinal chemistry, offering unique electronic and steric properties that significantly influence molecular behavior. In the context of this compound, the trifluoromethyl substituent at the 6-position introduces significant electronegativity that affects the entire molecular system. The electronegativity of the trifluoromethyl group is intermediate between fluorine and chlorine, creating distinct electronic effects that can enhance binding affinity and metabolic stability.
Research has demonstrated that trifluoromethyl substitution can dramatically alter the biological activity profile of heterocyclic compounds. Statistical analysis of large compound databases reveals that while the replacement of methyl groups with trifluoromethyl groups does not universally improve bioactivity, approximately 9.19% of such substitutions result in at least an order of magnitude increase in biological activity. This finding underscores the strategic importance of the trifluoromethyl group in the design of this compound.
The pyrazolyl substituent contributes another dimension of biological significance to the compound. Pyrazole derivatives are renowned for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties. The 1-ethyl-5-methyl-1H-pyrazol-4-yl moiety in the target compound represents a substituted pyrazole that can participate in specific protein-ligand interactions through its nitrogen atoms and alkyl substituents. The positioning of this pyrazolyl group at the 4-position of the thieno[2,3-b]pyridine core creates opportunities for multivalent binding interactions with biological targets.
The combination of trifluoromethyl and pyrazolyl substituents in a single molecule reflects sophisticated medicinal chemistry design principles. The trifluoromethyl group can enhance lipophilicity and metabolic stability while the pyrazolyl moiety provides hydrogen bonding capabilities and conformational diversity. This dual functionality enables the compound to potentially interact with multiple binding sites or exhibit polypharmacological activity, which is increasingly recognized as a valuable approach in drug discovery.
Table 3: Functional Group Properties and Significance
| Substituent | Electronic Effect | Steric Effect | Pharmacological Impact |
|---|---|---|---|
| Trifluoromethyl | Strong electron-withdrawing | Bulky, lipophilic | Enhanced metabolic stability |
| Pyrazolyl | Electron-rich nitrogen centers | Moderate size | Hydrogen bonding potential |
| Amino group | Electron-donating | Small | Receptor interaction |
| Carboxamide | Polar, hydrogen bonding | Planar geometry | Protein binding affinity |
The molecular weight of 369.4 g/mol for this compound places it within the optimal range for drug-like molecules according to Lipinski's rule of five. The incorporation of multiple nitrogen atoms (five total) and the fluorinated substituent creates a compound with balanced physicochemical properties that can potentially overcome common challenges in drug development such as poor solubility or rapid metabolism.
Properties
IUPAC Name |
3-amino-4-(1-ethyl-5-methylpyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5OS/c1-3-23-6(2)8(5-21-23)7-4-9(15(16,17)18)22-14-10(7)11(19)12(25-14)13(20)24/h4-5H,3,19H2,1-2H3,(H2,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTJAEOWEWCUBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the pyrazole ring followed by the formation of the thieno[2,3-b]pyridine core. Common synthetic routes include:
Condensation Reactions: : The initial step often involves the condensation of appropriate precursors to form the pyrazole ring.
Cyclization Reactions: : Subsequent cyclization reactions are employed to construct the thieno[2,3-b]pyridine core.
Functional Group Modifications:
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different oxidation states.
Reduction: : Reduction reactions can be used to modify the functional groups present in the compound.
Substitution Reactions: : Substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exhibit significant antiviral properties. For instance, research has shown that certain pyrazole derivatives demonstrate efficacy against HIV and other viral infections. A related compound was noted for its anti-HIV type-1 activity with an EC50 of 3.98 μM, indicating its potential as a therapeutic agent against resistant strains of the virus .
Antitumor Properties
The compound's structural characteristics suggest potential applications in cancer treatment. Pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied for their anticancer activities due to their ability to inhibit specific kinases involved in tumor growth. The introduction of substituents on the pyrazole ring has been shown to enhance the anticancer activity of these compounds .
Photophysical Properties
The unique structure of this compound allows for significant photophysical properties, making it a candidate for applications in organic electronics and photonic devices. Its ability to form stable complexes with metal ions can be exploited in sensor technology .
Synthesis and Derivatization
The synthesis of this compound involves several steps that allow for the introduction of various functional groups, enhancing its biological activity and material properties. Research has focused on optimizing synthetic pathways to improve yield and purity while exploring new derivatives with enhanced functionalities .
Case Study 1: Antiviral Efficacy
In a study published in MDPI, researchers synthesized a series of pyrazole derivatives and tested their antiviral activity against HIV. One derivative exhibited an IC50 value of 1.1 μM against delavirdine-resistant strains, highlighting the potential of structurally similar compounds for therapeutic use .
Case Study 2: Anticancer Activity
Another study explored the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, demonstrating that modifications at specific positions significantly increased their inhibitory effects on cancer cell lines. The findings suggest that similar modifications could enhance the efficacy of this compound in cancer therapy .
Mechanism of Action
The mechanism by which 3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compound (5) from :
Structure: 3-Amino-5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
- Key Differences :
- Position 4: 4-Methoxyphenyl vs. 1-ethyl-5-methylpyrazole in the target compound.
- Position 6: Methyl vs. trifluoromethyl group.
- The trifluoromethyl group in the target compound improves lipophilicity and metabolic stability compared to a methyl group, as seen in other drug candidates .
Pyrazole-Containing Analogues
Compound 6d from :
Structure : 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide
- Key Differences: Core Structure: Thiadiazine vs. thienopyridine. Substituents: Chlorophenyl-thiadiazine vs. trifluoromethyl-thienopyridine.
- The amide linkage in both compounds suggests a role in intermolecular interactions, though the target compound’s carboxamide at position 2 may offer steric advantages .
Trifluoromethyl-Containing Analogues
Compound 1006348-68-0 from :
Structure : 4-Methyl-5-[3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-2-amine
- Key Differences: Core Structure: Thiazole vs. thienopyridine. Trifluoromethyl Placement: Attached to pyrazole vs. directly on the thienopyridine core.
- Implications: The thiazole core may reduce planarity compared to thienopyridine, impacting membrane permeability. Trifluoromethyl groups in both compounds enhance resistance to oxidative metabolism, a critical factor in pharmacokinetics .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s pyrazole and trifluoromethyl groups require specialized reagents (e.g., ethylating agents, trifluoromethylation protocols), as seen in analogous syntheses .
- Pharmacological Potential: The trifluoromethyl group and pyrazole moiety align with trends in kinase inhibitor design, suggesting possible activity against ATP-binding pockets.
- Limitations : Structural comparisons are speculative due to the absence of direct functional studies. Further research is needed to validate binding modes and therapeutic relevance.
Biological Activity
3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₅H₁₄F₃N₅OS
- Molecular Weight : 369.36 g/mol
- CAS Number : 1005566-12-0
Biological Activity Overview
Research indicates that compounds containing pyrazole and thieno[2,3-b]pyridine moieties exhibit a broad range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrazole can inhibit the proliferation of various cancer cell lines. For instance, one study reported that pyrazole derivatives demonstrated IC50 values in the low micromolar range against tumor cell lines such as HeLa and HepG2, indicating potent anticancer properties .
- Anti-inflammatory Effects : The compound has been implicated in inhibiting pro-inflammatory cytokine release, particularly TNF-alpha, through its action on p38 MAPK pathways. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .
- Antioxidant Properties : Recent investigations have highlighted the antioxidant activity of similar compounds, which may contribute to their protective effects against oxidative stress-related diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor for various kinases, including cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds derived from this scaffold have shown selective inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G2/M phase, which is critical for preventing the proliferation of cancer cells .
Case Studies
Several studies have evaluated the biological activity of this compound and its analogs:
Q & A
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Methodological Answer:
- Stepwise Synthesis : Begin with the preparation of the pyrazole ring (1-ethyl-5-methyl-1H-pyrazole) via cyclocondensation of hydrazine derivatives with diketones or β-keto esters. Subsequent functionalization at the 4-position can be achieved through cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the thieno[2,3-b]pyridine core .
- Key Reaction Parameters : Optimize solvent polarity (e.g., DMF or THF) and temperature (80–120°C) for amide bond formation between the pyrazole and thienopyridine moieties. Use coupling agents like EDCI/HOBt for carboxamide linkage .
- Purity Control : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize this compound’s structural and electronic properties?
Methodological Answer:
- Spectroscopic Techniques :
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected [M+H] ≈ 413.4 g/mol).
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in biological activity assays involving this compound?
Methodological Answer:
- Comparative Assay Design : Test the compound against structurally similar analogs (e.g., thieno[2,3-b]pyridines with varying substituents) to isolate the role of the trifluoromethyl and pyrazole groups .
- Dose-Response Validation : Perform dose-dependent studies (0.1–100 µM) in triplicate to address variability. Use positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity .
- Mechanistic Profiling : Combine biochemical assays (e.g., enzyme inhibition) with cellular viability tests (MTT assay) to distinguish direct target engagement from off-target effects .
Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction : Use tools like SwissADME to calculate logP (target ≤3 for oral bioavailability) and polar surface area (<140 Ų for blood-brain barrier penetration). The trifluoromethyl group may enhance metabolic stability .
- Docking Studies : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinase domains) to prioritize modifications. Focus on hydrogen bonding between the carboxamide and catalytic lysine residues .
- MD Simulations : Run 100-ns simulations to assess binding mode stability and identify residues critical for affinity .
Experimental Design & Data Analysis
Q. How should researchers design experiments to evaluate this compound’s reactivity under varying pH conditions?
Methodological Answer:
Q. What statistical approaches are suitable for analyzing structure-activity relationship (SAR) data?
Methodological Answer:
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- QSAR Modeling : Use partial least squares (PLS) regression to derive predictive equations. Include descriptors like molar refractivity and lipophilicity .
- Error Handling : Report 95% confidence intervals for IC values and use ANOVA to validate significance between test groups .
Handling Contradictory Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
